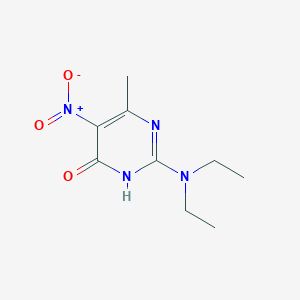

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one

Beschreibung

Eigenschaften

CAS-Nummer |

648414-39-5 |

|---|---|

Molekularformel |

C9H14N4O3 |

Molekulargewicht |

226.23 g/mol |

IUPAC-Name |

2-(diethylamino)-4-methyl-5-nitro-1H-pyrimidin-6-one |

InChI |

InChI=1S/C9H14N4O3/c1-4-12(5-2)9-10-6(3)7(13(15)16)8(14)11-9/h4-5H2,1-3H3,(H,10,11,14) |

InChI-Schlüssel |

VSMZRJLRENCBMW-UHFFFAOYSA-N |

Kanonische SMILES |

CCN(CC)C1=NC(=C(C(=O)N1)[N+](=O)[O-])C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one typically involves multi-step organic reactions. One common method starts with the nitration of a pyrimidine derivative, followed by the introduction of the diethylamino group through nucleophilic substitution. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and automated systems to monitor and control reaction parameters.

Analyse Chemischer Reaktionen

Types of Reactions

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The nitro group can be reduced to an amino group under specific conditions.

Reduction: The compound can be oxidized to introduce additional functional groups.

Substitution: The diethylamino group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include reducing agents like hydrogen gas or sodium borohydride for reduction reactions, and oxidizing agents like potassium permanganate for oxidation reactions. The reactions typically require specific solvents and controlled temperatures to proceed efficiently.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while oxidation can introduce additional functional groups to the pyrimidine ring.

Wissenschaftliche Forschungsanwendungen

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.

Industry: The compound can be used in the production of dyes, pigments, and other industrial chemicals.

Wirkmechanismus

The mechanism of action of 2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one involves its interaction with specific molecular targets. The diethylamino group can interact with biological receptors, while the nitro group can undergo reduction to form reactive intermediates. These interactions can modulate various biological pathways, leading to the compound’s observed effects.

Vergleich Mit ähnlichen Verbindungen

Comparison with Structurally Similar Compounds

The compound’s structural and functional distinctions from related pyrimidinones are summarized below:

Table 1: Key Structural and Functional Comparisons

Biologische Aktivität

2-(Diethylamino)-6-methyl-5-nitropyrimidin-4(1H)-one is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including research findings, case studies, and relevant data tables.

Structure and Composition

The compound's molecular formula is with a molecular weight of 199.24 g/mol. Its structure features a pyrimidine ring substituted with diethylamino and nitro groups, which contribute to its biological properties.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 199.24 g/mol |

| IUPAC Name | This compound |

| CAS Number | [Not available] |

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have shown its effectiveness against various bacterial strains.

Table 2: Antimicrobial Activity

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 0.025 mg/mL |

| Escherichia coli | 0.020 mg/mL |

| Pseudomonas aeruginosa | 0.030 mg/mL |

These findings suggest that the compound could serve as a potential candidate for developing new antimicrobial agents.

Neuroprotective Effects

The compound has also been studied for its neuroprotective properties. In a study involving neurodegenerative models, it was found to inhibit neuronal apoptosis and promote cell survival, suggesting its potential in treating neurodegenerative diseases.

Case Study: Neuroprotection in Animal Models

In a controlled experiment, mice treated with this compound showed significant improvement in cognitive functions compared to the control group. The treatment resulted in:

- Decreased levels of oxidative stress markers.

- Enhanced neuronal regeneration.

- Improved behavioral outcomes in cognitive tests.

Anticancer Activity

Emerging studies have reported the compound's anticancer properties, particularly against certain types of cancer cells. It appears to induce apoptosis in malignant cells while sparing normal cells.

Table 3: Anticancer Activity

| Cancer Cell Line | IC50 (µM) |

|---|---|

| HeLa | 12.5 |

| MCF-7 | 15.0 |

| A549 | 10.0 |

The selective cytotoxicity observed suggests that this compound may be developed further for cancer therapy applications.

The biological activity of this compound is believed to involve multiple mechanisms:

- Inhibition of Enzymatic Activity : The nitro group may interact with specific enzymes involved in microbial metabolism.

- Induction of Apoptosis : Activation of caspase pathways leading to programmed cell death in cancer cells.

- Antioxidant Properties : Reduction of oxidative stress through scavenging free radicals.

Q & A

Q. Optimization Tips :

- Monitor reaction progress via TLC or HPLC to prevent side reactions (e.g., over-alkylation).

- Purify intermediates via recrystallization (e.g., using ethanol/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradients) .

Basic: Which spectroscopic techniques are most effective for characterizing the structure of this compound, and how are key functional groups identified?

Q. Methodological Answer :

- ¹H/¹³C NMR :

- IR Spectroscopy :

- X-ray Crystallography :

Advanced: How do electron-withdrawing substituents like nitro groups influence the compound’s reactivity in further functionalization reactions?

Methodological Answer :

The 5-nitro group activates the pyrimidine ring toward nucleophilic substitution by:

Electronic Effects : Withdrawing electrons via resonance, making adjacent positions (e.g., 4- and 6-positions) more electrophilic .

Steric Effects : Directing incoming nucleophiles to meta/para positions relative to NO₂.

Q. Example Reaction :

Q. Challenges :

- Competing reduction of NO₂ to NH₂ under catalytic hydrogenation requires careful selection of catalysts (e.g., PtO₂ over Pd/C) .

Advanced: How can contradictory data in pharmacological studies (e.g., antimicrobial activity) be resolved when evaluating this compound?

Methodological Answer :

Contradictions often arise from variability in:

Q. Methodological Answer :

- Density Functional Theory (DFT) :

- Molecular Docking :

- MD Simulations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.